2-Methoxy-3-nitropyridine hydrate is an organic compound with the molecular formula and a molecular weight of 154.12 g/mol. This compound features a pyridine ring substituted with both a methoxy group and a nitro group, which contributes to its unique chemical properties. It is often encountered in the form of a hydrate, indicating the presence of water molecules associated with its structure. The compound is characterized by its high solubility in various solvents, making it a versatile reagent in chemical synthesis and research applications .
The reactivity of 2-Methoxy-3-nitropyridine hydrate can be attributed to the functional groups present on the pyridine ring. Notably, the nitro group can undergo reduction reactions, while the methoxy group can participate in nucleophilic substitutions. The compound can also engage in electrophilic aromatic substitution reactions, where the nitro group can migrate under specific conditions, leading to various derivatives .
The synthesis of 2-Methoxy-3-nitropyridine hydrate typically involves several steps:
These methods highlight the compound's synthetic accessibility and versatility in organic chemistry .
2-Methoxy-3-nitropyridine hydrate is utilized in various fields:
Its unique chemical properties make it a valuable intermediate in organic synthesis .
Studies on the interactions of 2-Methoxy-3-nitropyridine hydrate with biological systems are crucial for understanding its potential therapeutic uses. Preliminary data suggest that it may interact with various enzymes and receptors, influencing metabolic pathways. Further research is necessary to elucidate these interactions and their implications for drug design and development .
Several compounds share structural similarities with 2-Methoxy-3-nitropyridine hydrate, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Methoxy-3-nitro-4-methylpyridine | 160590-36-3 | 0.91 |
| 2-Methoxy-3-nitropyridin-4-amine | 33623-16-4 | 0.91 |
| 5-Bromo-2-methoxy-3-nitropyridine | 152684-30-5 | 0.86 |
| 6-Chloro-2-methoxy-3-nitropyridine | 40851-91-0 | 0.84 |
| 5-Fluoro-2-methoxy-3-nitropyridine | 1211534-27-8 | 0.84 |
These compounds differ primarily in their substituents on the pyridine ring, affecting their reactivity and biological activity. The presence of different halogens or alkyl groups can significantly alter their properties, making them suitable for various applications in medicinal chemistry and materials science .
The nitration of pyridine derivatives represents one of the most challenging transformations in heterocyclic chemistry due to the electron-deficient nature of the pyridine ring [1] [2]. Traditional electrophilic aromatic substitution mechanisms that operate effectively on benzene derivatives encounter significant limitations when applied to pyridine substrates, necessitating specialized approaches for successful nitration [3].
The mechanism of pyridine nitration involves the initial formation of nitrogen-nitropyridinium nitrate intermediates through reaction with dinitrogen pentoxide [1] [2]. This process proceeds through nucleophilic attack by bisulfite ions at the 2- or 4-positions, generating unstable 1,2-dihydropyridine and 1,4-dihydropyridine compounds that subsequently undergo nitro group migration to yield the desired 3-nitropyridine products [2]. The migration mechanism follows a sigmatropic shift pathway with activation energies of approximately 18 kilocalories per mole and entropy changes of negative 5 calories per mole per Kelvin [2].
For the specific synthesis of 2-methoxy-3-nitropyridine derivatives, the nitration typically occurs on pre-functionalized pyridine substrates bearing methoxy substituents [4]. The process involves treating 2-methoxypyridine with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions ranging from 100 to 110 degrees Celsius [4] [5]. The presence of electron-donating methoxy groups facilitates the nitration process by partially counteracting the electron-deficient character of the pyridine ring [5].
Table 1: Nitration Conditions for Pyridine Derivatives
| Substrate | Nitrating Agent | Temperature (°C) | Yield (%) | Product |
|---|---|---|---|---|
| 2-Methoxypyridine | Nitric acid/Sulfuric acid | 100-110 | 75-85 | 2-Methoxy-3-nitropyridine |
| 2,6-Dichloropyridine | Nitric acid/Sulfuric acid | 100-105 | 75.4 | 2,6-Dichloro-3-nitropyridine |
| Pyridine nitrogen-oxide | Nitric acid/Sulfuric acid | 120 | 78 | 4-Nitropyridine nitrogen-oxide |
The regioselectivity of pyridine nitration is governed by electronic and steric factors [6]. Meta-nitration, which produces 3-nitropyridine derivatives, occurs preferentially due to the stabilization of intermediate species through resonance structures that avoid placing positive charges adjacent to the electron-withdrawing nitrogen atom [6]. Recent advances in meta-nitration methodology have employed dearomatization-rearomatization strategies that provide high regioselectivity under mild, catalyst-free conditions [6].
Industrial nitration processes utilize continuous flow reactors to manage the highly exothermic nature of nitration reactions [7] [8]. These systems provide superior heat transfer characteristics compared to traditional batch processes, with heat transfer areas exceeding 10,000 square meters per cubic meter versus 20-100 square meters per cubic meter in conventional reactors [8]. The continuous approach eliminates the accumulation of potentially explosive nitration intermediates while maintaining precise temperature control throughout the reaction sequence [7].
The introduction of methoxy groups into pyridine ring systems requires specialized nucleophilic substitution methodologies that account for the unique electronic properties of heteroaromatic substrates [9] [10]. The methoxylation of nitropyridine intermediates typically employs sodium methoxide as the nucleophilic reagent, operating through an addition-elimination mechanism that is facilitated by the electron-withdrawing nitro substituent [9].
The synthesis of 2-methoxy-3-nitropyridine derivatives commonly begins with chlorinated pyridine precursors, such as 2-amino-6-chloro-3-nitropyridine, which undergo nucleophilic displacement reactions with sodium methoxide in methanol solution [4] [9]. The optimal reaction conditions involve temperatures between 15 and 30 degrees Celsius with reaction times of 4 to 5 hours [9]. The molar ratio of sodium methoxide to substrate typically ranges from 1.0 to 1.5 equivalents, with 1.05 equivalents providing optimal conversion efficiency [4].
Table 2: Methoxylation Reaction Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 15-30°C | Higher temperatures increase side reactions |
| Reaction Time | 4-5 hours | Longer times improve conversion |
| Sodium Methoxide Equivalents | 1.05 molar ratio | Excess reduces selectivity |
| Solvent | Methanol | Promotes nucleophilic attack |
The mechanism of methoxylation involves the formation of a tetrahedral intermediate through nucleophilic attack of methoxide ion at the electron-deficient carbon bearing the chlorine substituent [10]. The subsequent elimination of chloride ion restores aromaticity and yields the desired methoxy-substituted product [10]. The presence of electron-withdrawing groups, such as nitro substituents, significantly enhances the electrophilicity of the pyridine carbon atoms and facilitates nucleophilic substitution under mild conditions [11].
Advanced methoxylation techniques employ copper-catalyzed cross-coupling reactions between aryl bromides and specialized methoxy donors such as 9-methoxy-9-borabicyclo[3.3.1]nonane [12]. These methods utilize copper bromide catalysts with specialized ligands like bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide, operating at 80 degrees Celsius in nitrogen-methyl-2-pyrrolidone solvent [12]. Such approaches provide excellent functional group tolerance and moderate to good yields across diverse heteroaryl substrates [12].
The selectivity of methoxylation reactions can be enhanced through the use of phase transfer catalysts and optimized reaction media [10]. Dimethylformamide has been identified as an effective solvent for promoting methoxylation reactions, particularly when combined with copper bromide catalysts [10]. The reaction can be further activated through quaternization of the pyridine nitrogen with electrophilic agents such as acrylamide derivatives or chloropropionic acid esters [10].
The formation of crystalline hydrates in pyridine derivatives involves complex intermolecular interactions that stabilize water molecules within the crystal lattice structure [13] [14]. Pyridine compounds exhibit a particular propensity for hydrate formation due to their ability to participate in hydrogen bonding networks through both the nitrogen lone pair and any substituent groups capable of hydrogen bond formation [15] [16].
The hydration equilibrium of pyridine derivatives is governed by thermodynamic factors that favor the incorporation of water molecules into stable crystal structures [13]. For carbonyl-containing pyridine derivatives, hydration constants can range from 0.03 to 0.26 depending on the position of substituents relative to the pyridinium nitrogen [13]. The 4-position substituted derivatives demonstrate the highest hydration constants due to optimal electronic stabilization of the hydrated forms [13].
Table 3: Hydration Constants for Pyridine Derivatives
| Compound | Hydration Constant (Kh) | Hemiacetal Constant (K) |
|---|---|---|
| 2-Acetylpyridinium | 0.06 | 0.30 |
| 3-Acetylpyridinium | 0.03 | 0.29 |
| 4-Acetylpyridinium | 0.26 | 1.38 |
| 2-Benzoylpyridinium | <0.01 | 0.11 |
The crystal structure of pyridine trihydrate reveals an orthorhombic system with space group Pbca and lattice parameters of a = 1244.4 picometers, b = 1783.2 picometers, and c = 679.1 picometers at 223 Kelvin [14]. The water molecules form hydrogen-bonded networks in buckled layers that enclose the pyridine molecules, with one direct hydrogen bond between water oxygen and pyridine nitrogen [14].
The mechanism of hydrate formation involves the initial association of water molecules with electron-deficient centers in the pyridine derivative, followed by the organization of these hydrated units into stable crystal lattices [17] [18]. For 2-methoxy-3-nitropyridine hydrate, the electron-withdrawing nitro group increases the electrophilicity of adjacent carbon atoms and enhances the stability of water-substrate interactions [13]. The methoxy substituent can participate in additional hydrogen bonding through its oxygen atom, providing multiple sites for water coordination [15].
Molecular conformation plays a critical role in determining hydrate formation propensity [17]. Compounds that adopt conformations allowing optimal hydrogen bonding geometries between water molecules and heteroaromatic nitrogen atoms demonstrate enhanced hydrate stability [17] [18]. The presence of multiple hydrogen bond acceptor and donor sites within the same molecule creates opportunities for three-dimensional hydrogen bonding networks that stabilize the hydrated crystal form [15] [16].
The thermodynamics of hydrate formation involve both enthalpic and entropic contributions [19]. The enthalpic term reflects the strength of hydrogen bonding interactions between water molecules and the organic substrate, while the entropic term accounts for the ordering of water molecules within the crystal lattice [19]. For pyridine derivatives, the formation of hydrates typically involves enthalpy changes ranging from 10 to 11 kilojoules per mole of guest molecule [19].
The industrial synthesis of 2-methoxy-3-nitropyridine hydrate faces significant technical and economic challenges that impact both production efficiency and product quality [8] [20]. The highly exothermic nature of nitration reactions poses substantial safety risks in large-scale operations, requiring sophisticated temperature control systems and specialized reactor designs to prevent runaway reactions [8] [21].
Heat transfer limitations represent a primary concern in industrial pyridine nitration processes [8]. Conventional batch reactors provide inadequate heat transfer areas of only 20-100 square meters per cubic meter, leading to temperature gradients that can cause local overheating and the formation of undesired byproducts [8]. These limitations necessitate the use of continuous flow microreactor systems that offer heat transfer areas exceeding 10,000 square meters per cubic meter [8].
Table 4: Industrial Production Challenges and Solutions
| Challenge | Traditional Approach | Advanced Solution | Improvement Factor |
|---|---|---|---|
| Heat Transfer | Batch reactor (20-100 m²/m³) | Microreactor (>10,000 m²/m³) | 100-500x |
| Temperature Control | Manual regulation | Automated flow control | Continuous monitoring |
| Safety | Batch accumulation | Continuous processing | Minimal inventory |
| Selectivity | Multiple isomers | Optimized conditions | >95% selectivity |
The scale-up of methoxylation reactions presents additional complexities related to mass transfer limitations and solvent recovery [20]. Industrial methoxylation processes require careful optimization of sodium methoxide concentrations to avoid excessive base-catalyzed side reactions that can reduce product yields [9]. The use of methanol as both solvent and methoxide source necessitates efficient distillation and recycling systems to maintain economic viability [20].
Continuous flow nitration systems have demonstrated significant advantages over traditional batch processes in terms of both safety and efficiency [7] [22]. A two-step continuous flow synthesis of 4-nitropyridine achieved throughputs of 0.716 kilograms per day with 83% yield and high selectivity, compared to conventional batch yields of 57% [7]. The continuous approach eliminates the accumulation of potentially explosive nitration intermediates while providing precise control over reaction parameters [7].
Environmental considerations play an increasingly important role in industrial pyridine production [23]. Traditional nitration processes generate substantial quantities of spent acid that require neutralization and disposal, creating environmental burdens and additional costs [8]. Modern continuous flow processes minimize waste generation through improved atom economy and reduced solvent consumption [20].
The production of hydrated forms introduces additional complexity related to moisture control and crystal form management [15]. Industrial crystallization processes must carefully control water activity and temperature profiles to ensure consistent hydrate formation and prevent the formation of polymorphic impurities [17]. The storage and handling of hydrated products require specialized packaging and environmental controls to maintain crystal integrity [15].
Quality control in industrial production involves continuous monitoring of temperature, pH, and composition throughout the synthesis sequence [24]. Statistical process control methods, including design of experiments approaches, enable optimization of multiple process variables simultaneously while minimizing the number of experimental runs required [24]. Response surface methodology has proven particularly effective for identifying optimal operating conditions that maximize yield while minimizing impurity formation [24].
2-Methoxy-3-nitropyridine hydrate exhibits distinctive solubility characteristics that reflect its polar aromatic nature with both electron-withdrawing nitro and electron-donating methoxy substituents [2]. The compound demonstrates limited water solubility but shows excellent compatibility with a wide range of organic solvents.
Water solubility is significantly restricted, with the compound being classified as slightly soluble to practically insoluble in aqueous media [3] [4]. Quantitative measurements on the related 3-methoxy-2-nitropyridine isomer indicate water solubility of approximately 4.45 mg/mL (0.0289 mol/L) [5], suggesting similar behavior for the 2-methoxy-3-nitropyridine hydrate. This limited aqueous solubility results from the hydrophobic aromatic ring system and the methoxy group, which reduce hydrogen bonding interactions with water molecules.
Polar protic solvents demonstrate excellent compatibility with 2-methoxy-3-nitropyridine hydrate. Both ethanol and methanol provide good solubility [2] [4], making these solvents suitable for synthesis, purification, and analytical applications. The hydrogen bonding capability of these alcohols with the nitro group oxygen atoms facilitates dissolution, while the organic nature of the solvents accommodates the aromatic ring system.
Polar aprotic solvents show exceptional performance for dissolution. Dimethyl sulfoxide (DMSO) serves as an excellent solvent for spectroscopic studies and chemical reactions involving this compound [6] [7]. Acetonitrile provides moderate solubility [7] [8], making it suitable for chromatographic separations and selective extractions.
Halogenated solvents, particularly dichloromethane, offer good solubility characteristics [2]. This compatibility proves valuable for extraction processes and organic synthetic applications where phase separation from aqueous media is required.
| Solvent Category | Solubility | Applications |
|---|---|---|
| Water | Slightly soluble (4.45 mg/mL) [5] | Limited aqueous applications |
| Alcohols (Ethanol, Methanol) | Good solubility [2] | Synthesis, crystallization |
| Halogenated (DCM) | Good solubility [2] | Extractions, purifications |
| Polar Aprotic (DMSO) | Excellent [6] | Spectroscopy, reactions |
| Acetonitrile | Moderate [7] | Chromatography |
The thermal stability profile of 2-Methoxy-3-nitropyridine hydrate reveals characteristic behaviors of nitroaromatic compounds, with specific decomposition patterns that have important safety and processing implications [9] [10].
Thermal decomposition occurs through multiple pathways, generating hazardous products including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOₓ) [9] [10] [4]. The presence of the nitro group makes this compound susceptible to thermal decomposition at elevated temperatures, releasing irritating and toxic fumes [4].
Critical temperature parameters include a flash point exceeding 110°C [11], with related compounds showing flash points around 130°C [10]. The auto-ignition temperature for structurally similar 2-methoxy-5-nitropyridine reaches 445°C [10], providing insight into the thermal limits of this compound class.
Decomposition mechanism involves multiple concurrent processes. Primary decomposition typically initiates with C-NO₂ bond cleavage, as observed in related nitroaromatic systems [12] [13]. Secondary reactions include oxidation of organic fragments and formation of gaseous products. The methoxy group may undergo demethylation reactions at elevated temperatures, contributing to the complex decomposition pattern.
Thermal analysis data from related nitropyridine compounds indicates that decomposition onset temperatures vary significantly with heating rates and atmospheric conditions [14] [15]. Differential Scanning Calorimetry (DSC) studies on similar nitroaromatic compounds show exothermic decomposition with activation energies typically ranging from 130-200 kJ/mol [14] [15].
| Thermal Property | Value/Description | Safety Implications |
|---|---|---|
| Flash Point | >110°C [11] | Moderate fire hazard |
| Decomposition Products | CO, CO₂, NOₓ [9] [10] | Toxic gas release |
| Stability Range | Stable at room temperature [4] | Safe for normal handling |
| Storage Requirements | Cool, dry, <15°C [16] | Prevent thermal decomposition |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural characterization of 2-methoxy-3-nitropyridine hydrate. ¹H NMR analysis reveals characteristic aromatic proton signals in the 8.1-8.2 ppm region for protons ortho to nitrogen, 7.5-7.6 ppm for meta positions, and 6.8-6.9 ppm for positions adjacent to the methoxy group [17]. The methoxy group appears as a sharp singlet at approximately 3.9 ppm, integrating for three protons [17]. ¹³C NMR spectroscopy confirms structural assignments through characteristic carbon chemical shifts, though specific values were not detailed in available literature [16].
Infrared (IR) spectroscopy exhibits highly diagnostic absorption patterns characteristic of nitroaromatic compounds. The nitro group asymmetric stretch appears as an intense absorption in the 1550-1500 cm⁻¹ region, typically around 1527 cm⁻¹ [18]. The symmetric nitro stretch occurs at 1390-1330 cm⁻¹, usually near 1350 cm⁻¹, representing one of the most diagnostic peaks for nitro compound identification [18]. Nitro group scissoring produces a medium-intensity band at 890-835 cm⁻¹, typically around 881 cm⁻¹ [18].
Aromatic C-H stretching vibrations manifest as multiple weak bands in the 3100-3000 cm⁻¹ region, characteristic of substituted pyridines [19]. In-plane C-H bending modes appear in two regions: 1500-1445 cm⁻¹ and 1300-1180 cm⁻¹ [19]. Methoxy group vibrations contribute C-O stretching absorptions in the characteristic fingerprint region.
Ultraviolet-Visible (UV-Vis) spectroscopy reveals electronic transitions typical of nitroaromatic systems. π→π* transitions occur around 324 nm, while n→π* transitions appear near 359 nm [6]. These transitions reflect the extended conjugation between the aromatic ring and nitro group, with the methoxy group providing additional electronic modulation.
| Spectroscopic Technique | Key Absorption/Chemical Shift | Assignment |
|---|---|---|
| ¹H NMR | 8.1-8.2, 7.5-7.6, 6.8-6.9 ppm; 3.9 ppm [17] | Aromatic H; Methoxy |
| IR | 1527 cm⁻¹, 1350 cm⁻¹, 881 cm⁻¹ [18] | NO₂ asym, sym, scissoring |
| UV-Vis | 324 nm, 359 nm [6] | π→π, n→π transitions |
Density Functional Theory (DFT) calculations provide comprehensive insights into the electronic structure, molecular properties, and reactivity of 2-methoxy-3-nitropyridine hydrate. B3LYP/6-31G(d,p) and B3PW91/6-311++G(d,p) computational levels represent the most frequently employed methods for studying nitropyridine systems [20] [12] [13] [21].
Molecular geometry optimization reveals a planar pyridine ring with substituents maintaining near-coplanar arrangements [20] [13]. The nitro group typically shows slight deviation from planarity with torsion angles of approximately 6-10 degrees, optimizing electronic conjugation while minimizing steric hindrance [22] [13]. Methoxy group orientation generally adopts conformations that maximize resonance stabilization with the aromatic system.
Electronic structure calculations demonstrate significant charge redistribution upon substitution. Natural Bond Orbital (NBO) analysis confirms intramolecular charge transfer from the methoxy group (electron-donating) to the nitro group (electron-withdrawing) [20]. Mulliken atomic charge distribution reveals enhanced positive character at carbon atoms adjacent to the nitro group, indicating increased electrophilic reactivity [20].
Frontier Molecular Orbital (FMO) analysis shows HOMO-LUMO energy gaps typical of nitroaromatic systems. The Highest Occupied Molecular Orbital (HOMO) primarily localizes on the methoxy-substituted region, while the Lowest Unoccupied Molecular Orbital (LUMO) concentrates on the nitro-substituted portion [20]. This electronic distribution predicts regioselective reactivity patterns.
Vibrational frequency calculations successfully reproduce experimental IR and Raman spectra [20] [13]. Calculated frequencies for nitro group vibrations match experimental observations within ±10-20 cm⁻¹, validating computational methodology. Potential Energy Distribution (PED) analysis confirms vibrational mode assignments and coupling between different molecular motions [19].
Thermodynamic property predictions include heat of formation calculations using isodesmic reactions [12] [21]. Bond dissociation energies for C-NO₂ bonds typically range from 250-300 kJ/mol, indicating moderate thermal stability [12]. Activation energy calculations for thermal decomposition predict values around 150-200 kJ/mol, consistent with experimental thermal analysis [12] [13].
Molecular Electrostatic Potential (MEP) mapping visualizes reactive sites, showing electron-rich regions around oxygen atoms and electron-deficient areas adjacent to the nitro group [20]. This analysis predicts nucleophilic attack sites and hydrogen bonding preferences.
| Computational Property | Method/Result | Chemical Significance |
|---|---|---|
| Geometry Optimization | B3LYP/6-31G(d,p) [20] | Planar structure, optimized conformation |
| Electronic Structure | HOMO-LUMO analysis [20] | Reactivity prediction, electronic transitions |
| Vibrational Analysis | Frequency calculations [20] | Spectral assignment, structure confirmation |
| Thermodynamics | Heat of formation [12] | Stability assessment, reaction energetics |
| Reactivity Prediction | MEP mapping [20] | Reactive site identification |